2,3-Dehydro Darifenacin Hydrobromide
Overview
Description
2,3-Dehydro Darifenacin Hydrobromide is a derivative of Darifenacin, a medication primarily used to treat urinary incontinence. Darifenacin functions as a competitive muscarinic receptor antagonist, specifically targeting the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . The compound is known for its high selectivity and efficacy in reducing the urgency to urinate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Darifenacin Hydrobromide involves several key steps:
Condensation Reaction: The initial step involves condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent.
Treatment with Acid: The intermediate product is then treated with an acid in a solvent and water mixture to isolate pure Darifenacin.
Hydrobromide Formation: Finally, pure Darifenacin is treated with hydrobromic acid to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dehydro Darifenacin Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Substitution reactions are possible at the aromatic rings and the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
2,3-Dehydro Darifenacin Hydrobromide has a wide range of scientific research applications:
Mechanism of Action
2,3-Dehydro Darifenacin Hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptors. These receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function . By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence .
Comparison with Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: Similar to Darifenacin, it selectively targets M3 receptors but has a different chemical structure.
Oxybutynin: A non-selective muscarinic antagonist used for the same indications but with a broader range of side effects.
Uniqueness: 2,3-Dehydro Darifenacin Hydrobromide is unique due to its high selectivity for M3 receptors, which minimizes side effects related to other muscarinic receptors (M1, M2, M4, and M5). This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .
Biological Activity
2,3-Dehydro Darifenacin Hydrobromide is a derivative of darifenacin, a selective muscarinic M3 receptor antagonist primarily used in the treatment of overactive bladder (OAB). This compound exhibits significant biological activity through its interaction with muscarinic receptors, particularly the M3 subtype, which mediates various physiological responses related to bladder function. This article delves into the biological activity of this compound, including its pharmacological properties, mechanism of action, and clinical implications.
Structure and Composition
- Chemical Name : this compound
- CAS Number : 943034-52-4
- Molecular Formula : C₂₈H₂₇BrN₂O₂
This compound functions as a selective antagonist for the M3 muscarinic acetylcholine receptor. This receptor is crucial for the contraction of bladder smooth muscle and plays a role in various cholinergic functions. By inhibiting M3 receptors, the compound reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB.
Clinical Studies and Findings
Research has demonstrated that darifenacin, from which 2,3-Dehydro Darifenacin is derived, significantly improves urinary symptoms in patients with OAB. A notable study involving 497 patients indicated that treatment with darifenacin for 12 weeks led to substantial reductions in micturition frequency and urgency episodes compared to baseline measurements. The results showed high patient satisfaction rates (over 85%) despite common side effects like dry mouth and constipation .
Table 1: Summary of Clinical Efficacy
Study Parameter | Baseline Value | Post-Treatment Value | p-value |
---|---|---|---|
Micturition Frequency (episodes/day) | X | Y | <0.0001 |
Urgency Episodes (per week) | A | B | <0.0001 |
Patient Satisfaction Score | C | D | <0.0001 |
Absorption and Distribution
Darifenacin exhibits a low absolute bioavailability of approximately 15-19% when administered orally. The pharmacokinetic profile indicates that peak plasma concentrations are reached around 7 hours post-dose with a half-life ranging from 12 to 19 hours depending on the formulation used .
Metabolism
The metabolism of darifenacin primarily occurs in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4. This extensive hepatic metabolism results in low levels of unchanged drug excreted in urine (less than 2%) and highlights potential drug-drug interactions that may affect its efficacy and safety profile .
Patient Outcomes
A case series involving patients with varying degrees of OAB severity demonstrated that those treated with darifenacin experienced significant improvements across multiple parameters, including urgency episodes and bladder capacity. Patients reported median reductions in urgency episodes per day from baseline values to significantly lower levels after treatment .
Properties
IUPAC Name |
2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYUWQSYFUAIX-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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